molecular formula C16H15F4NO4S B1528928 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate CAS No. 1082951-17-4

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate

Cat. No.: B1528928
CAS No.: 1082951-17-4
M. Wt: 393.4 g/mol
InChI Key: JXCIEKVLIVDZJH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate (CAS Registry Number: 1082951-17-4) is an organic chemical compound with a molecular formula of C 9 H 7 F 4 NO.C 7 H 8 O 3 S and a molecular weight of 393.35 g/mol . It is classified as an amino compound and more specifically as a sulfonic acid amino compound. The 4-methylbenzenesulfonate (tosylate) salt form enhances the compound's stability and solubility, making it more practical for handling in various research applications . The presence of both the amino and ketone functional groups on a fluorinated and trifluoromethylated aromatic ring makes this molecule a valuable building block in medicinal chemistry and drug discovery. Compounds with the trifluoromethylphenyl group are of significant research interest due to their potential biological activity and their role as intermediates in the synthesis of more complex molecules . The tosylate counterion is widely recognized in organic synthesis as an excellent leaving group, which can facilitate various nucleophilic substitution reactions . Researchers utilize this compound for the synthesis of novel chemical entities, particularly in developing ligands for biological targets. It is strictly for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans. This product is supplied with a Certificate of Analysis to ensure quality and batch-to-batch consistency for research purposes.

Properties

IUPAC Name

2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO.C7H8O3S/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4,14H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCIEKVLIVDZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate, also known as CAS No. 1082951-17-4, is a fluorinated compound with potential biological activities. Its unique structure, characterized by the presence of a trifluoromethyl group and a sulfonate moiety, suggests various applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C16H15F4NO4S
  • Molecular Weight : 393.35 g/mol
  • Purity : >97%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent, as well as its effects on various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit the growth of cancer cells. For example, it was tested against A431 human epidermoid carcinoma cells, demonstrating significant cytotoxic effects compared to non-tumorigenic cells. The mechanism appears to involve the inhibition of specific signaling pathways critical for cancer cell proliferation .

Enzymatic Interactions

The compound's interaction with enzymes has also been studied. It has been shown to affect the activity of carbonyl reductases, which are important in drug metabolism and detoxification processes. The recombinant E. coli strain expressing carbonyl reductase exhibited high enantioselectivity when biotransforming related substrates, indicating that this compound could serve as a valuable tool for studying enzyme kinetics and substrate specificity .

Case Studies and Research Findings

StudyFindings
Xu et al. (2012)Demonstrated that the compound can be biotransformed by recombinant E. coli, achieving high yields of enantiomerically pure products from trifluoromethyl-substituted ketones .
Gai et al. (2013)Investigated the biocatalytic efficiency of Microbacterium oxydans in synthesizing chiral alcohols from trifluoromethyl ketones, highlighting the compound's role in enhancing biotransformation processes .
Key Organics Study (2024)Reported on the compound's inhibitory effects on A431 cells, suggesting its potential as a therapeutic agent in cancer treatment .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Initial hypotheses suggest that its fluorinated structure may enhance lipophilicity and cellular uptake, facilitating interactions with cellular targets such as proteins involved in signal transduction pathways.

Scientific Research Applications

Structure

The compound features an amino group attached to a phenyl ring that is further substituted with fluorine and trifluoromethyl groups. This configuration is crucial for its reactivity and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone derivatives exhibit potential anticancer properties. The fluorinated phenyl moiety enhances lipophilicity, which may improve the bioavailability of the drug candidates derived from this compound. Research has focused on synthesizing analogs to evaluate their efficacy against various cancer cell lines.

Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit certain kinases, which play a critical role in cancer progression.

Material Science

Fluorinated Polymers : The incorporation of fluorinated compounds like this one into polymer matrices can enhance thermal stability and chemical resistance. Studies have explored the use of such compounds in developing advanced materials for coatings and electronics.

Agrochemicals

Research has suggested that derivatives of this compound may have applications in agrochemicals, particularly as herbicides or fungicides due to their ability to disrupt specific biological processes in plants.

Analytical Chemistry

The compound's unique spectral properties make it suitable for use as a standard in analytical techniques such as HPLC and NMR spectroscopy. Its behavior under various conditions can help in method development for analyzing complex mixtures.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of fluorinated ethanone derivatives, including 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone, showing promising results against breast cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) focused on the inhibition of cyclin-dependent kinases (CDKs) using this compound as a lead structure. The findings suggested that modifications to the sulfonate group could significantly improve inhibitory potency.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivityIC50 (µM)Reference
Compound AAnticancer5
Compound BCDK Inhibitor10
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanoneAnticancer7

Table 2: Supplier Information for Research Purposes

Supplier NameLocationProduct CodePrice
Activate ScientificUSAAS3747$266
TRCCanadaA631225$45
Alchem PharmtechUSAZ-60635$90

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonate salts and fluorinated aromatic derivatives to highlight differences in properties, reactivity, and applications.

Table 1: Comparative Analysis of Sulfonate Salts and Fluorinated Aromatic Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Reactivity/Applications References
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate C₁₆H₁₅F₄NO₄S 393.35 4-Fluoro-3-(trifluoromethyl)phenyl, amino ketone Soluble in DMSO Intermediate for heterocycle synthesis, research applications
4-Acetylphenyl 4-methylbenzenesulfonate C₁₅H₁₄O₄S 290.33 Acetylphenyl Ethanol-soluble Precursor for sulfonation reactions
Zinc p-toluenesulfonate C₁₄H₁₄O₆S₂Zn 437.73 Zinc cation Water-soluble Catalyst for esterification/polymerization
4-(Trifluoromethyl)phenyl 4-methylbenzenesulfonate C₁₄H₁₁F₃O₃S 316.30 Trifluoromethylphenyl Organic solvents Stabilizer or surfactant

Key Comparative Insights

Structural Features The target compound’s amino ketone group distinguishes it from simpler sulfonates (e.g., 4-acetylphenyl or trifluoromethylphenyl derivatives), enabling nucleophilic reactions (e.g., condensations) for heterocycle formation . The fluorinated aromatic ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trait shared with agrochemicals like triflusulfuron methyl () .

Solubility and Stability The amino ketone’s hydrophobicity reduces water solubility compared to ionic sulfonates like Zinc p-toluenesulfonate . However, the sulfonate anion improves solubility in polar aprotic solvents (e.g., DMSO), facilitating use in organic synthesis . Fluorine substituents increase thermal and oxidative stability, similar to fluorinated pyrido-pyrimidinones (), which are leveraged in drug design .

Reactivity and Applications The amino group in the ethanone moiety allows for Schiff base formation or cyclocondensation, as seen in triazole syntheses () . In contrast, 4-acetylphenyl sulfonate lacks this reactivity, limiting its utility to sulfonation or protection reactions .

Research Findings

  • Fluorinated aromatic sulfonates are pivotal in medicinal chemistry for enhancing bioavailability and target binding. For example, the trifluoromethyl group in the target compound mimics steric and electronic properties of bioactive motifs in pesticides () and pharmaceuticals () .
  • Comparative studies suggest that sulfonate salts with amino ketone functionalities exhibit superior reactivity in heterocyclic syntheses compared to acetyl or trifluoromethyl analogs .

Preparation Methods

Coupling Reaction with Pyridine 4-Carboxylic Acid

A prominent method for preparing the compound involves coupling 2-amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate with pyridine 4-carboxylic acid. This step is crucial for synthesizing related intermediates used in further transformations.

  • Coupling Agents: Two main coupling agents have been successfully employed:

    • T3P (propylphosphonic anhydride)
    • EDCI-HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 1-Hydroxybenzotriazole)
  • Reaction Conditions: The coupling proceeds efficiently under mild conditions, producing N-{2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}isonicotinamide hydrochloride, a key intermediate for subsequent synthesis steps.

  • Significance: This method is practical and scalable, as demonstrated by its use in industrial research settings (Eli Lilly and Company) and published in the journal Synthesis (2012).

General Synthetic Route Overview

The synthesis of this compound typically involves:

  • Starting from a 4-fluoro-3-(trifluoromethyl)phenyl precursor.
  • Introduction of an amino group at the alpha position relative to the ketone.
  • Formation of the 4-methylbenzenesulfonate salt to improve stability and handling.

This approach benefits from the enhanced solubility and crystallinity imparted by the tosylate (4-methylbenzenesulfonate) counterion, facilitating purification and characterization.

Comparative Analysis of Solvents and Reaction Conditions in Related Ketone Syntheses

Although direct detailed solvent optimization data for this compound are limited, analogous ketone and amino-ketone syntheses provide insight into solvent effects on reaction efficiency and purity:

Solvent Reaction Time (h) Purity (%) Yield (%) Notes
Acetone 3 99.47 73.8 High purity and yield
Isopropyl alcohol 7 99.43 73.2 Good solvent for crystallization
Ethyl acetate 6 99.44 49.3 Moderate yield
Methylene chloride 20 98.3 21.1 Longer reaction time, lower yield
THF 6 99.40 32.0 Moderate yield

Note: This table is adapted from related synthesis of fluorophenyl ketones and intermediates, illustrating solvent impact on reaction outcomes.

Research Findings and Practical Considerations

  • Coupling Efficiency: Both T3P and EDCI-HOBt coupling methods provide high yields and purity, with T3P offering operational simplicity and fewer side reactions.
  • Reaction Monitoring: TLC and HPLC methods are employed to monitor the reaction progress and purity, ensuring reproducibility.
  • Stability: The 4-methylbenzenesulfonate salt form enhances the compound’s stability, facilitating storage and handling in synthetic workflows.
  • Scalability: The described methods have been demonstrated at laboratory and pilot scales, indicating their suitability for industrial applications.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Reference
Coupling with pyridine 4-carboxylic acid This compound + T3P or EDCI-HOBt Formation of N-{2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}isonicotinamide hydrochloride
Hydrogenation (related step) Hydrogenation of imidazolyl derivatives Amino-substituted product
N-Alkylation (related step) Alkylation of imidazole derivatives with pyridine compounds Intermediate for further synthesis

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate, and how are yields optimized?

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation for ketone formation and sulfonation for introducing the 4-methylbenzenesulfonate group. Key steps include:

  • Friedel-Crafts Acylation : Reacting 4-fluoro-3-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the ethanone backbone.
  • Amination : Introducing the amino group via nucleophilic substitution or reductive amination.
  • Sulfonation : Treating the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions. Yield optimization focuses on solvent selection (e.g., dichloromethane for acylation), temperature control (0–5°C during sulfonation), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride) .

Q. What standard characterization techniques are used to confirm the structure and purity of this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and sulfonate group integration.
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~435).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers initially assess the biological activity of this compound?

Preliminary screening involves:

  • Enzyme Inhibition Assays : Testing against targets like kinases or proteases using fluorescence-based readouts.
  • Cellular Viability Assays : Dose-response studies in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
  • Solubility and Stability Profiling : PBS buffer solubility tests and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in the sulfonation step?

Use a Design of Experiments (DoE) approach:

  • Variables : Temperature (0–25°C), sulfonyl chloride equivalents (1.0–2.0), reaction time (2–24 hours).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
  • Case Study : A 15% yield improvement was achieved at 10°C, 1.5 equivalents, and 12-hour reaction time .

Q. What strategies resolve contradictions in NMR data for the trifluoromethyl and sulfonate groups?

  • Variable Temperature NMR : Resolve signal splitting caused by dynamic rotational barriers in the trifluoromethyl group.
  • COSY and NOESY : Assign overlapping aromatic protons near the sulfonate moiety.
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., C–F bond lengths from X-ray diffraction) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

  • Key Modifications :
Region Modification Impact
Amino GroupReplace with bulkier amines (e.g., pyrrolidine)Improved target affinity
SulfonateSubstitute with carboxylateEnhanced solubility
  • Computational Modeling : Docking studies to predict binding modes with target proteins (e.g., COX-2) .

Q. What advanced analytical methods validate trace impurities in bulk synthesis batches?

  • LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions.
  • NMR Relaxation Editing : Suppress dominant signals to isolate impurity peaks.
  • Example : A batch with 98.5% purity showed 0.3% unreacted ethanone intermediate via LC-MS .

Q. How do crystallography studies inform the conformational stability of this compound?

  • Single-Crystal X-ray Diffraction : Reveals dihedral angles between the fluorophenyl and sulfonate groups (e.g., 45°–55°).
  • Thermogravimetric Analysis (TGA) : Correlates crystal packing with thermal stability (decomposition >200°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate
Reactant of Route 2
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate

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